4-butyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide 4-butyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16342906
InChI: InChI=1S/C16H18N4OS2/c1-3-4-7-12-13(14(21)19-15-17-11(2)10-22-15)23-16(18-12)20-8-5-6-9-20/h5-6,8-10H,3-4,7H2,1-2H3,(H,17,19,21)
SMILES:
Molecular Formula: C16H18N4OS2
Molecular Weight: 346.5 g/mol

4-butyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC16342906

Molecular Formula: C16H18N4OS2

Molecular Weight: 346.5 g/mol

* For research use only. Not for human or veterinary use.

4-butyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide -

Specification

Molecular Formula C16H18N4OS2
Molecular Weight 346.5 g/mol
IUPAC Name 4-butyl-N-(4-methyl-1,3-thiazol-2-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C16H18N4OS2/c1-3-4-7-12-13(14(21)19-15-17-11(2)10-22-15)23-16(18-12)20-8-5-6-9-20/h5-6,8-10H,3-4,7H2,1-2H3,(H,17,19,21)
Standard InChI Key AHEHONSFKRLPLQ-UHFFFAOYSA-N
Canonical SMILES CCCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC(=CS3)C

Introduction

Molecular Characterization and Structural Analysis

Chemical Identity and Formula

The compound is defined by the molecular formula C₁₆H₁₈N₄OS₂ and a molecular weight of 346.5 g/mol. Its IUPAC name reflects the presence of two thiazole rings, a pyrrole substituent, and a butyl chain, which collectively contribute to its unique stereoelectronic profile.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₈N₄OS₂
Molecular Weight346.5 g/mol
IUPAC Name4-butyl-N-(4-methyl-1,3-thiazol-2-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Canonical SMILESCCCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC(=CS3)C
PubChem CID51052540

Structural Features and Electronic Configuration

The molecule comprises:

  • Two thiazole rings: A 1,3-thiazole core at position 5-carboxamide and a 4-methyl-1,3-thiazol-2(3H)-ylidene group.

  • Pyrrole substituent: A 1H-pyrrol-1-yl moiety at position 2 of the primary thiazole.

  • Butyl chain: A four-carbon alkyl group at position 4, enhancing lipophilicity and membrane permeability.

The conjugated π-system across the thiazole and pyrrole rings facilitates electron delocalization, potentially stabilizing interactions with biological targets such as enzymes or DNA .

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit details for this compound are scarce, analogous thiazole derivatives are synthesized via:

  • Cyclocondensation Reactions: Thioureas react with α-halocarbonyl compounds to form thiazole cores. For example, β-keto esters treated with N-bromosuccinimide yield α-halogenated intermediates, which cyclize with thioureas .

  • Multicomponent Cascades: Enaminones, cyanamide, and elemental sulfur combine in one-pot reactions to generate 2-amino-5-acylthiazoles, a strategy applicable to structurally complex variants .

  • Microwave-Assisted Synthesis: Propargyl bromides and thiopyrimidinones undergo domino alkylation-cyclization under microwave irradiation, reducing reaction times from hours to minutes .

Functionalization Strategies

  • N-Alkylation: Introducing the butyl group likely involves alkylation of a thiazole nitrogen using 1-bromobutane.

  • Schiff Base Formation: The (2E)-ylidene group suggests condensation between a thiazole-2-amine and a ketone or aldehyde .

Compound ClassTarget PathogenMIC (μg/mL)Reference
N-Alkyl ThiazolesMRSA0.4–3.12
Thiazole-Pyrrole HybridsS. typhimurium31.25
Thiazolidin-4-onesE. coli15.6

Anti-Inflammatory and COX-II Inhibition

The pyrrole-thiazole scaffold aligns with COX-II inhibitors like PRLD3 (49.31% inhibition at 1 μM) . Docking studies suggest the butyl chain occupies hydrophobic pockets of COX-II, while the carboxamide group hydrogen-bonds with catalytic residues .

Anticancer Activity

Though unstudied for this compound, thiazolidin-4-ones inhibit proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines via tubulin polymerization disruption . The presence of a pyrrole ring may enhance DNA intercalation potential.

Structure-Activity Relationships (SAR)

Role of the Butyl Chain

  • Lipophilicity Optimization: Longer alkyl chains (e.g., butyl vs. methyl) improve membrane penetration, as seen in MRSA-active analogs .

  • Steric Effects: Bulky substituents at position 4 hinder rotation, stabilizing bioactive conformations .

Thiazole-Pyrrole Synergy

  • Electron-Withdrawing Effects: The pyrrole’s electron-deficient nitrogen enhances thiazole’s electrophilicity, facilitating covalent binding to cysteine residues in target enzymes .

  • π-Stacking Interactions: The planar pyrrole-thiazole system intercalates into DNA or stacks with aromatic amino acids (e.g., phenylalanine) .

Pharmacokinetic and Toxicological Considerations

ADME Profile

  • Absorption: High logP (~3.5 predicted) suggests moderate oral bioavailability.

  • Metabolism: Susceptible to cytochrome P450-mediated oxidation at the butyl chain’s terminal methyl .

  • Excretion: Renal clearance is anticipated due to the carboxamide’s polarity.

Toxicity Risks

  • Hepatotoxicity: Thiazole derivatives often undergo bioactivation to reactive metabolites, necessitating structural shielding (e.g., methyl groups) .

  • CYP Inhibition: The compound may inhibit CYP3A4, risking drug-drug interactions .

Future Directions and Research Gaps

Target Identification

  • Proteomic Studies: Affinity chromatography could identify binding partners in bacterial or cancer cell lysates.

  • Enzyme Assays: Screen against DHPS, COX-II, and tubulin to elucidate mechanisms .

Synthetic Optimization

  • Green Chemistry: Replace halogenated reagents with biocatalysts (e.g., lipases) to improve sustainability .

  • Prodrug Design: Mask the carboxamide as an ester to enhance oral absorption .

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